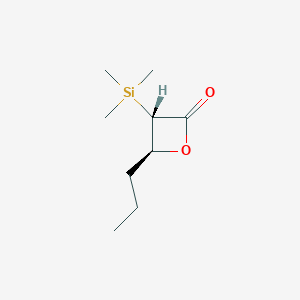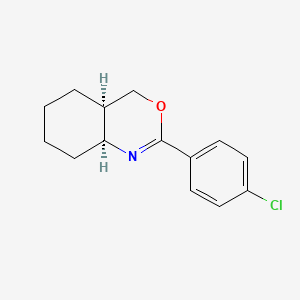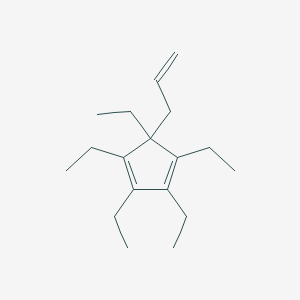
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is an organic compound belonging to the class of cyclopentadienes This compound features a cyclopentadiene ring substituted with five ethyl groups and one propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Another approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by subsequent alkylation steps to introduce the ethyl and propenyl groups. This method allows for greater control over the substitution pattern and can be optimized for higher yields.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- often involves large-scale alkylation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for efficient production of the compound. The use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups onto the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- involves its interaction with molecular targets through its reactive functional groups. The compound can form coordination complexes with metal ions, facilitating catalytic processes. Its propenyl group can undergo addition reactions, while the ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but with methyl groups instead of ethyl and propenyl groups.
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-5-(2-propenyl)-: Similar structure but with methyl groups instead of ethyl groups.
Cyclopentadiene: The parent compound with no substituents.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
67531-01-5 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentaethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C18H30/c1-7-13-18(12-6)16(10-4)14(8-2)15(9-3)17(18)11-5/h7H,1,8-13H2,2-6H3 |
Clave InChI |
VWGCONBXSUXNRZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(C(=C1CC)CC)(CC)CC=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
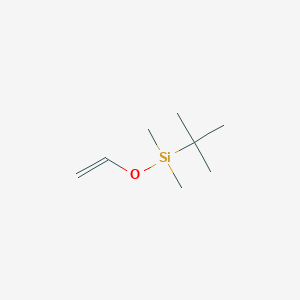

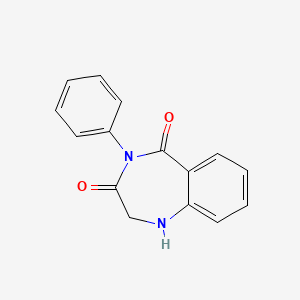

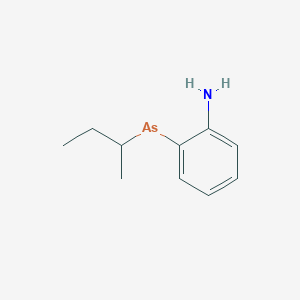
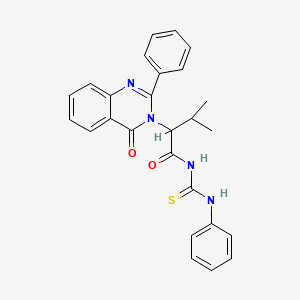
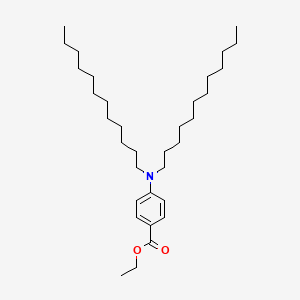
silane](/img/structure/B14473125.png)
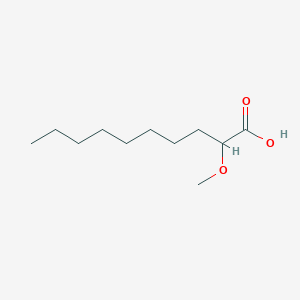
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
